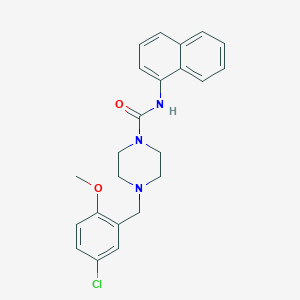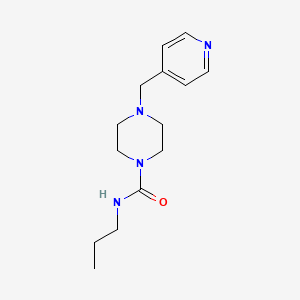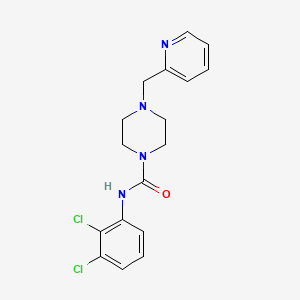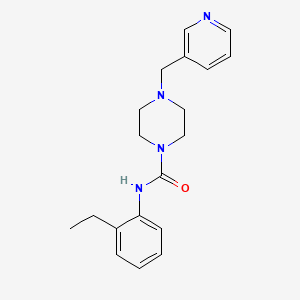![molecular formula C18H22ClN3OS B4285143 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4285143.png)
4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide
説明
4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide, also known as TRO40303, is a small molecule compound that has been the subject of scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide involves the inhibition of mitochondrial permeability transition pore (mPTP) opening, which is a key factor in the pathogenesis of various diseases. By inhibiting mPTP opening, 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide can prevent mitochondrial dysfunction, oxidative stress, and cell death.
Biochemical and Physiological Effects
4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce infarct size, improve cardiac function, and increase survival in animal models of myocardial ischemia-reperfusion injury. It can also reduce brain damage, improve neurological function, and increase survival in animal models of stroke and traumatic brain injury. Additionally, 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide can reduce inflammation and oxidative stress in various tissues and cells.
実験室実験の利点と制限
4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost, low bioavailability, and potential toxicity at high doses.
将来の方向性
There are several future directions for the research on 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide. First, more preclinical studies are needed to further elucidate its mechanism of action and therapeutic potential in various diseases. Second, clinical trials are needed to evaluate its safety and efficacy in humans. Third, the development of more potent and selective mPTP inhibitors based on 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide can lead to the discovery of novel therapeutic agents for various diseases. Finally, the combination of 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide with other drugs or therapies can enhance its therapeutic effects and reduce its potential side effects.
Conclusion
In conclusion, 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide is a small molecule compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of mPTP opening, which can prevent mitochondrial dysfunction, oxidative stress, and cell death. Although it has some limitations, 4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments and can serve as a starting point for the development of novel therapeutic agents. Further research is needed to fully explore its therapeutic potential and clinical applications.
科学的研究の応用
4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including heart failure, stroke, and traumatic brain injury. It has been shown to have neuroprotective, cardioprotective, and anti-inflammatory effects in preclinical studies.
特性
IUPAC Name |
4-[(5-chlorothiophen-2-yl)methyl]-N-(3,5-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c1-13-9-14(2)11-15(10-13)20-18(23)22-7-5-21(6-8-22)12-16-3-4-17(19)24-16/h3-4,9-11H,5-8,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTGXJBOFDFZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-2,1,3-benzoxadiazol-4-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide](/img/structure/B4285061.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285084.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285086.png)
![N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285094.png)
![N-(2-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285100.png)
![N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285109.png)
![N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285124.png)

![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)



